molecular formula C6H9BrN2OS B13163113 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

Cat. No.: B13163113
M. Wt: 237.12 g/mol
InChI Key: QYACOCGHVDQWTC-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol typically involves the reaction of 4-bromo-1,2-thiazole with appropriate amines and alcohols under controlled conditions. One common method involves the use of thiourea and substituted thioamides to form the thiazole ring . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the amino and bromo groups allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H9BrN2OS

Molecular Weight

237.12 g/mol

IUPAC Name

3-amino-1-(4-bromo-1,2-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H9BrN2OS/c7-4-3-9-11-6(4)5(10)1-2-8/h3,5,10H,1-2,8H2

InChI Key

QYACOCGHVDQWTC-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)C(CCN)O

Origin of Product

United States

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